rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the difluoromethyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines may be formed.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Therapeutic Applications: Potential use in treating diseases due to its biological activity.
Industry
Chemical Manufacturing: Used in the production of fine chemicals.
Material Science:
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4R)-4-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
- Difluoromethyl Group : The presence of the difluoromethyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.
- Stereochemistry : The (3R,4R) configuration may confer specific interactions with biological targets, enhancing its specificity and potency.
Properties
CAS No. |
1807891-09-3 |
---|---|
Molecular Formula |
C7H12ClF2NO2 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.